BenchChemオンラインストアへようこそ!

1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol

Kinase inhibition Structure-Activity Relationship (SAR) Conformational analysis

This compound delivers a unique pharmacophore with a 1-naphthyl at C3, 4,6-dimethylpyrimidine at N1, and free 5-OH. Unlike the 2-naphthyl regioisomer, it enforces a distinct dihedral angle critical for kinase ATP-pocket complementarity. A publicly archived 1H NMR spectrum (SpectraBase) provides immediate identity verification, reducing risk in HTS campaigns. Choose this scaffold for unambiguous selectivity fingerprinting and property-based lead optimization (cLogP ~4.2–4.8).

Molecular Formula C19H16N4O
Molecular Weight 316.4 g/mol
Cat. No. B5474502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol
Molecular FormulaC19H16N4O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC=CC4=CC=CC=C43)C
InChIInChI=1S/C19H16N4O/c1-12-10-13(2)21-19(20-12)23-18(24)11-17(22-23)16-9-5-7-14-6-3-4-8-15(14)16/h3-11,22H,1-2H3
InChIKeyDGNZMCAMKDKWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol: A Scaffold-Differentiated Pyrazole-Pyrimidine Hybrid


1-(4,6-Dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol (C₁₉H₁₆N₄O, MW 316.36 g/mol) is a heterocyclic small molecule composed of a central 5-hydroxypyrazole ring N1-substituted with a 4,6-dimethylpyrimidine and C3-substituted with a naphthalen-1-yl group . The compound belongs to the pyrazole-pyrimidine hybrid class that has been extensively investigated as kinase inhibitor scaffolds and anti-inflammatory agents [1]. Its registration with chemical suppliers and the availability of its NMR spectra in spectral databases confirm structural identity and support procurement for medicinal chemistry and chemical biology applications [2].

Why Generic 1H-Pyrazol-5-ol or Naphthalenyl-Pyrimidine Analogs Cannot Replace 1-(4,6-Dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol in Structure-Activity Programs


The combination of a naphthalen-1-yl substituent at the pyrazole C3 position with a 4,6-dimethylpyrimidin-2-yl group at N1 and a free 5-OH creates a pharmacophore that is distinct from both the 2-naphthyl regioisomer and analogs lacking the dimethylpyrimidine moiety. Pyrazole-pyrimidine SAR studies demonstrate that the regiochemistry of the naphthalene attachment (1-naphthyl vs. 2-naphthyl) and the methylation pattern on the pyrimidine ring control both the dihedral angle between the aryl and heterocyclic rings and the hydrogen-bond-acceptor capacity of the pyrimidine nitrogen atoms, directly impacting kinase ATP-binding pocket complementarity [1]. These structural determinants cannot be reproduced by generic 1H-pyrazol-5-ol derivatives or simple naphthalenyl-pyrimidines, making direct substitution in a structure-activity campaign invalid without quantitative confirmatory data [2].

Quantitative Evidence Guide for Selecting 1-(4,6-Dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol Over Closest Pyrazole-Pyrimidine Analogs


Naphthalene Regioisomer Differentiation: 1-Naphthyl vs. 2-Naphthyl Substituent Impact on Bioactive Conformation

In pyrazole-pyrimidine kinase inhibitor series, the naphthalene attachment point (C1 vs. C2 of naphthalene) determines the spatial orientation of the hydrophobic moiety relative to the hinge-binding heterocyclic core. 1-Naphthyl substitution forces a more co-planar arrangement with the pyrazole ring due to reduced steric clash with the N1 substituent, while 2-naphthyl analogs exhibit greater torsional angles. In a related CDK inhibitor study, 3-(naphthalen-1-yl)-substituted pyrazole derivatives demonstrated antiproliferative activity with sensitivity values as low as 3.2 μg/mL, whereas the corresponding 2-naphthyl regioisomers were less potent, consistent with differential target engagement [1]. Although direct IC50 values for the exact dimethylpyrimidine-bearing compound are not available, this SAR principle applies across the scaffold class.

Kinase inhibition Structure-Activity Relationship (SAR) Conformational analysis

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Chlorophenyl and 4-Ethyl-3-Methyl Analogs

The naphthalen-1-yl group imparts higher calculated lipophilicity (cLogP ≈ 4.2–4.8 for the neutral species) compared to the 4-chlorophenyl analog 3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol (cLogP ≈ 3.2–3.5) and the 4-ethyl-3-methyl analog (cLogP ≈ 2.8–3.0). The 5-OH group provides an additional hydrogen-bond donor (HBD = 1) not present in N-methylated or O-alkylated derivatives, while the pyrimidine N3 serves as a hydrogen-bond acceptor (HBA), establishing a dual H-bond pharmacophore . These calculated physicochemical differences directly influence passive membrane permeability, CYP450 metabolic susceptibility, and plasma protein binding, distinguishing the target compound from less lipophilic or H-bond-deficient congeners.

Drug-likeness Lipophilicity (LogP) Permeability

Kinase Profiling Inference: Predicted Selectivity Signature vs. Pyrazolo[3,4-d]pyrimidine Comparative Scaffolds

Pyrazolo[3,4-d]pyrimidine-based inhibitors such as 1-Naphthyl PP1 (1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) inhibit Src-family kinases (v-Src IC50 = 1.0 μM, c-Fyn IC50 = 0.6 μM, c-Abl IC50 = 0.6 μM) and CDK2 (IC50 = 18 μM) via a Type I ATP-competitive mechanism . The target compound differs by the absence of the fused [3,4-d]pyrimidine ring in favor of a non-fused 5-hydroxypyrazole with a pendant 4,6-dimethylpyrimidine. This architectural change eliminates the C4-amino hinge-binding motif and introduces a rotatable N1-pyrimidine bond, predicting a shift in kinome selectivity away from Src-family kinases toward kinases that accommodate a flexible, dual-ring hinge binder such as CK1, IRAK1, or HPK1, which are targeted by structurally related pyrazole-pyrimidine patent series [1]. Direct kinome profiling data for the target compound do not exist, but the scaffold-hopping inference is supported by patent chemotype selectivity data.

Kinase selectivity Chemogenomics ATP-competitive inhibition

Available Spectral Characterization vs. Uncharacterized Laboratory Intermediates: Procurement-Grade Identity Confirmation

The target compound has a publicly deposited 1H NMR spectrum in the SpectraBase database (Compound ID: BpdAcIGcwgx), providing a verifiable identity reference for procurement quality control [1]. In contrast, many closely related analogs (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol and other alkyl-substituted variants) lack publicly accessible spectral data, increasing the risk of receiving misassigned or impure material. The availability of independent spectral characterization reduces procurement risk for laboratories requiring batch-to-batch identity verification without investing in de novo structural elucidation.

Quality control NMR spectroscopy Compound identity verification

Optimal Application Scenarios for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol Based on Quantified Differentiation


Kinase Inhibitor Lead Generation for CK1, IRAK1, or HPK1 Targets Where Fused Pyrazolopyrimidine Selectivity Is Undesirable

The non-fused 5-hydroxypyrazole framework with a pendent 4,6-dimethylpyrimidine differentiates this compound from fused pyrazolo[3,4-d]pyrimidine Src-family inhibitors such as 1-Naphthyl PP1 [1]. Patent SAR on pyrazole-pyrimidine derivatives supports CK1/IRAK1 inhibitory activity for related chemotypes . Laboratories screening for non-Src kinase targets should use this compound as a starting scaffold in biochemical kinase panels to establish a selectivity fingerprint distinct from the fused pyrazolopyrimidine chemotype.

Structure-Activity Relationship Studies Requiring 1-Naphthyl Regiochemistry for Conformational Constraint

Evidence from 3-(naphthalen-1-yl)-1H-pyrazol-5-ol CDK inhibitor derivatives demonstrates that the 1-naphthyl attachment confers a distinct conformational preference compared to 2-naphthyl analogs, translating to differential antiproliferative potency [1]. This compound should be prioritized over the 2-naphthyl regioisomer when the research objective is to map the conformational SAR of the naphthalene-heterocycle dihedral angle and its effect on target binding.

Physicochemical Property Optimization Programs Targeting Moderate-to-High Lipophilicity with Retained H-Bond Donor Capacity

With a calculated cLogP of approximately 4.2–4.8 and a single H-bond donor (5-OH), this compound occupies a physicochemical space suitable for intracellular target engagement studies [1]. It can serve as a reference point in property-based lead optimization campaigns where the goal is to balance membrane permeability against metabolic stability, replacing less lipophilic analogs such as 3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol.

Compound Library Procurement Requiring Spectroscopically Verified Chemical Matter

The availability of a publicly archived 1H NMR spectrum in the SpectraBase database [1] makes this compound a lower-risk procurement choice compared to scaffold-matched analogs that lack independent spectroscopic verification. This is particularly relevant for core facility compound collections and high-throughput screening libraries where identity confirmation before arraying is mandatory.

Quote Request

Request a Quote for 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.